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Compound Name: Hexamethyl tungsten

Cat. No.: B1219911 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Hexamethyl tungsten, W(CH3)6, is a highly volatile and reactive organometallic compound.[1]

While its direct application in catalysis is limited due to its instability, it serves as a valuable

precursor for the synthesis of highly active cationic tungsten catalysts. This document provides

detailed application notes and protocols for the use of hexamethyl tungsten as a precatalyst

in olefin metathesis reactions, a powerful tool in organic synthesis and polymer chemistry.[2][3]

The primary application highlighted is the generation of a cationic tungsten(VI) penta-methyl

complex, [W(CH3)5]+, which effectively catalyzes the self-metathesis of terminal olefins and

the ring-opening metathesis polymerization (ROMP) of cyclic olefins.[2] This methodology

offers a pathway to valuable chemical transformations relevant to materials science and the

synthesis of complex organic molecules.

Catalytic Applications
The primary catalytic application of hexamethyl tungsten involves its conversion to the

cationic complex [W(CH3)5]+[CH3B(C6F5)3]-. This species is catalytically active in two main

types of olefin metathesis reactions:

Self-Metathesis of Terminal Olefins: This reaction involves the conversion of a terminal olefin

into a symmetrical internal olefin and ethylene. An example is the self-metathesis of 1-octene
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to produce 7-tetradecene.[2]

Ring-Opening Metathesis Polymerization (ROMP): This process uses a cyclic olefin as a

monomer to produce a polymer with the double bonds retained in the backbone. The

polymerization of cyclooctene to form polyoctenamer is a key example.[2]

Data Presentation
The following table summarizes the quantitative data for the catalytic reactions using the

[W(CH3)5]+[CH3B(C6F5)3]- catalyst, derived from hexamethyl tungsten.
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Experimental Protocols
Protocol 1: Synthesis of the Cationic Tungsten Catalyst [W(CH3)5]+[CH3B(C6F5)3]-

This protocol describes the in-situ generation of the active cationic tungsten catalyst from

hexamethyl tungsten.

Materials:

Hexamethyl tungsten (W(CH3)6)
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Tris(pentafluorophenyl)borane (B(C6F5)3)

Dichloromethane (CH2Cl2), anhydrous

Schlenk flask or similar inert atmosphere glassware

Magnetic stirrer and stir bar

Low-temperature bath (e.g., cryocooler or dry ice/acetone)

Procedure:

Under an inert atmosphere (e.g., argon or nitrogen), add a solution of hexamethyl tungsten
in dichloromethane to a pre-cooled (-20 °C) Schlenk flask equipped with a magnetic stir bar.

In a separate flask, prepare a solution of an equimolar amount of

tris(pentafluorophenyl)borane in dichloromethane.

Slowly add the B(C6F5)3 solution to the stirred solution of hexamethyl tungsten at -20 °C.

Allow the reaction mixture to stir at -20 °C for 30 minutes. The formation of the cationic

complex is typically quantitative.[4]

The resulting solution of [W(CH3)5]+[CH3B(C6F5)3]- in dichloromethane is used directly in

the subsequent catalytic reactions.

Protocol 2: Self-Metathesis of 1-Octene

This protocol details the use of the in-situ generated cationic tungsten catalyst for the self-

metathesis of 1-octene.

Materials:

Solution of [W(CH3)5]+[CH3B(C6F5)3]- in dichloromethane (from Protocol 1)

1-Octene, freshly distilled and degassed

Anhydrous dichloromethane

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1219911?utm_src=pdf-body
https://www.benchchem.com/product/b1219911?utm_src=pdf-body
https://www.researchgate.net/figure/Self-metathesis-of-1-octene-96_tbl3_329980842
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1219911?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction vessel (e.g., Schlenk tube)

Magnetic stirrer and stir bar

Gas chromatograph (GC) for analysis

Procedure:

To the freshly prepared catalyst solution from Protocol 1 (typically 5 mol% relative to the

substrate), add the desired amount of 1-octene at room temperature under an inert

atmosphere.

Stir the reaction mixture at 25 °C.

Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing

them by gas chromatography (GC) to determine the conversion of 1-octene and the

formation of 7-tetradecene.

After 24 hours, quench the reaction by exposing the mixture to air.

The product can be isolated by removing the solvent under reduced pressure and purifying

the residue by column chromatography on silica gel.

Protocol 3: Ring-Opening Metathesis Polymerization (ROMP) of Cyclooctene

This protocol describes the rapid polymerization of cyclooctene using the cationic tungsten

catalyst.

Materials:

Solution of [W(CH3)5]+[CH3B(C6F5)3]- in dichloromethane (from Protocol 1)

Cyclooctene, freshly distilled and degassed

Anhydrous dichloromethane

Reaction vessel (e.g., Schlenk tube)
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Magnetic stirrer and stir bar

Methanol for precipitation

Filtration apparatus

Procedure:

In a reaction vessel under an inert atmosphere, prepare a solution of cyclooctene in

dichloromethane.

Cool the monomer solution to the desired temperature (e.g., -40 °C or 25 °C).

Add the solution of the cationic tungsten catalyst (typically 1 mol% relative to the monomer)

to the stirred monomer solution.

Observe the reaction mixture. Polymerization is often rapid, indicated by a significant

increase in viscosity.[4]

After 1 hour, terminate the polymerization by adding methanol to the reaction mixture. This

will precipitate the polyoctenamer.

Collect the polymer by filtration, wash it with methanol, and dry it under vacuum to a constant

weight.

The resulting polymer can be characterized by techniques such as Gel Permeation

Chromatography (GPC) for molecular weight and polydispersity analysis, and Nuclear

Magnetic Resonance (NMR) spectroscopy for structural confirmation.
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Experimental Workflow for Catalysis
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B(C6F5)3 Anhydrous CH2Cl2

[W(CH3)5]+[CH3B(C6F5)3]- Solution

Catalytic Reaction

Olefin Substrate
(e.g., 1-Octene or Cyclooctene) Anhydrous CH2Cl2

Reaction Monitoring / Work-up

Metathesis Product
(e.g., 7-Tetradecene or Polyoctenamer)
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Caption: Workflow for catalyst preparation and olefin metathesis.
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Proposed Catalytic Cycle for Olefin Metathesis

[W(CH3)5]+ Precatalyst

[W(=CH2)(CH3)3]+ Active Carbene

α-H abstraction

Tungstacyclobutane Intermediate

+ R-CH=CH2

R-CH=CH2 (Olefin)

R-CH=CH-R (Product)

Cycloreversion

[W(=CHR)(CH3)3]+

Cycloreversion

+ CH2=CH2 (regenerates catalyst)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1219911#application-of-hexamethyl-tungsten-in-
catalysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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